5-Phenylnaphthalene-1-carboxylic acid
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Overview
Description
5-Phenylnaphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring system substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylnaphthalene-1-carboxylic acid can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between 5-bromonaphthalene-1-carboxylic acid and phenylboronic acid . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This might involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an ester, while reduction could produce an alcohol or an aldehyde.
Scientific Research Applications
5-Phenylnaphthalene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Phenylnaphthalene-1-carboxylic acid exerts its effects is not fully understood. its interactions with molecular targets, such as enzymes and receptors, are believed to involve the carboxylic acid group and the aromatic rings. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the phenyl substitution, resulting in different chemical properties.
Phenylacetic acid: Contains a phenyl group but lacks the naphthalene ring system.
Biphenyl-4-carboxylic acid: Contains two phenyl rings but lacks the naphthalene structure.
Uniqueness
5-Phenylnaphthalene-1-carboxylic acid is unique due to the combination of a naphthalene ring system with a phenyl group and a carboxylic acid group. This structural arrangement imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-phenylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFBVPFKVSEWNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633419 |
Source
|
Record name | 5-Phenylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179473-63-3 |
Source
|
Record name | 5-Phenylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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